Isoxazole, 5-(bromomethyl)-3-ethyl-
Overview
Description
Isoxazole, 5-(bromomethyl)-3-ethyl- is a chemical compound with the molecular formula C4H4BrNO . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of Isoxazole, 5-(bromomethyl)-3-ethyl- consists of a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom . The molecular weight of this compound is 161.98 Da .Chemical Reactions Analysis
Isoxazole compounds are synthesized through various reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Synthesis and Application in Organic Chemistry
- Isoxazoles, including derivatives like 5-(bromomethyl)-3-ethyl-isoxazole, are integral in the synthesis of complex organic compounds. For instance, Moorthie et al. (2007) developed an efficient synthesis method for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, highlighting the versatility of isoxazole derivatives in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
- Another study by Liu and Wu (2011) demonstrated the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, showcasing the significant biological activities of isoxazole derivatives such as anti-inflammatory and anti-bacterial properties (Liu & Wu, 2011).
Biological Activity and Pharmaceutical Research
- Isoxazole compounds have been researched for their potential biological activities. For instance, Chalyk et al. (2019) conducted a comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles, which can be used in pharmaceuticals and as analogues of known bioactive compounds (Chalyk, Hrebeniuk, Fil, Gavrilenko, et al., 2019).
- The study by Li et al. (2020) on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives further illustrated the insecticidal and bactericidal activity of isoxazole-based compounds (Li, Wu, Zhang, Zhang, et al., 2020).
Green Synthesis and Environmental Applications
- Isoxazoles have also been synthesized using environmentally friendly methods. Badiger et al. (2022) described the green synthesis of isoxazole derivatives with potential anticancer activity, emphasizing the importance of eco-friendly synthesis techniques in medicinal chemistry (Badiger, Khatavi, & Kamanna, 2022).
Photochemical Synthesis and Larvicidal Activity
- Sampaio et al. (2023) explored the continuous flow photochemical synthesis of isoxazole-5(4H)-ones and their larvicidal activity against Aedes aegypti, demonstrating the utility of isoxazoles in public health applications (Sampaio, Mori, Albernaz, Espindola, et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
Properties
IUPAC Name |
5-(bromomethyl)-3-ethyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVNYPFSNGXGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479206 | |
Record name | Isoxazole, 5-(bromomethyl)-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36958-62-0 | |
Record name | 5-(Bromomethyl)-3-ethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36958-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 5-(bromomethyl)-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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